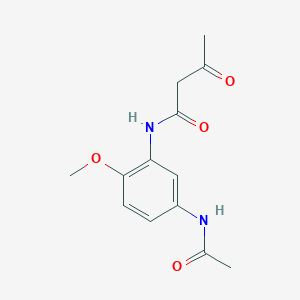
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide, commonly known as AMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of AMPP is not fully understood, but it is believed to involve the inhibition of various enzymes through the formation of covalent bonds with the active site of the enzyme. This results in the inhibition of enzyme activity, which can lead to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
AMPP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPP in lab experiments is its high purity and stability, which makes it ideal for conducting experiments with high precision and accuracy. However, one of the limitations of using AMPP is its high cost, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving AMPP, including the development of new drugs for the treatment of various diseases, the exploration of its potential applications in material science, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AMPP and its potential side effects.
Conclusion:
In conclusion, AMPP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of AMPP and its role in various fields.
Méthodes De Synthèse
AMPP can be synthesized through a multistep process involving the reaction of 5-acetamido-2-methoxybenzoic acid with ethyl chloroformate, followed by the reaction with 3-aminobutan-1-ol and then acetic anhydride. The resulting product is then purified through recrystallization to obtain pure AMPP.
Applications De Recherche Scientifique
AMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, AMPP has been investigated as a potential inhibitor of various enzymes, including aldose reductase, thrombin, and chitinase. In drug discovery, AMPP has been used as a lead compound for developing new drugs with improved efficacy and safety profiles. In material science, AMPP has been explored for its potential applications in the development of new materials with unique properties.
Propriétés
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBATQSRJPGXIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592515 |
Source


|
| Record name | N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide | |
CAS RN |
112854-88-3 |
Source


|
| Record name | N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
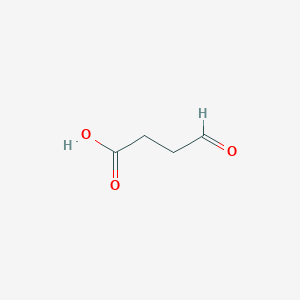
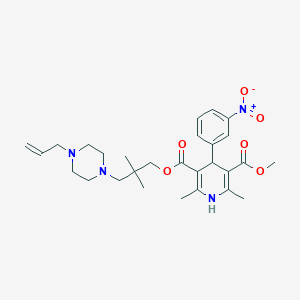
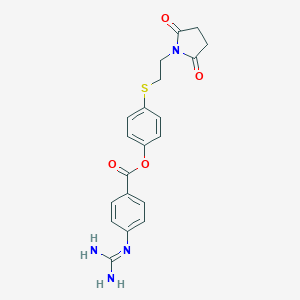
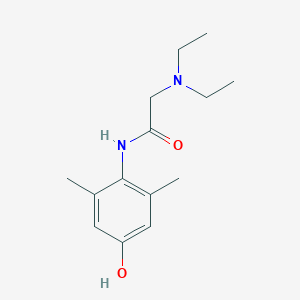


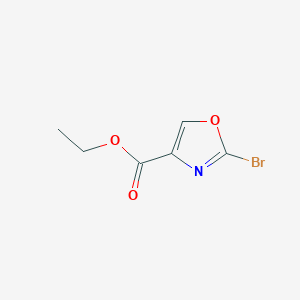

![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
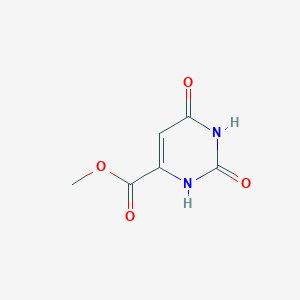
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)

